(S)-Mandelonitrile

Description

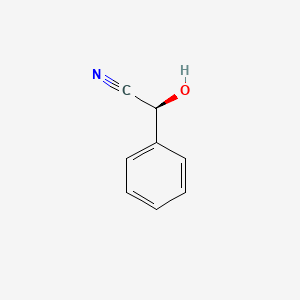

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-hydroxy-2-phenylacetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO/c9-6-8(10)7-4-2-1-3-5-7/h1-5,8,10H/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNICRUQPODTGRU-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C#N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@@H](C#N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28549-12-4 | |

| Record name | Mandelonitrile, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028549124 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (S)-mandelonitrile | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04737 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (S)-Mandelonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MANDELONITRILE, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2K9VO6WZ5K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Methodologies for the Stereoselective Synthesis of S Mandelonitrile

Asymmetric Catalytic Approaches to (S)-Mandelonitrile

Asymmetric catalysis provides a powerful tool for the synthesis of chiral molecules like this compound. By employing a small amount of a chiral catalyst, it is possible to produce large quantities of the desired enantiomer. diva-portal.org This section explores various asymmetric catalytic strategies for the enantioselective formation of this compound.

Chiral Organocatalysis in Cyanohydrin Formation

Chiral organocatalysis has emerged as a significant strategy for asymmetric cyanohydrin synthesis. This approach utilizes small organic molecules as catalysts, avoiding the use of metals. While the initial breakthroughs in asymmetric cyanohydrin synthesis were dominated by enzyme and transition metal catalysts, the development of chiral organocatalysts, such as cyclic dipeptides, has shown promise in this field. diva-portal.org These catalysts can activate the substrates and control the stereochemical outcome of the cyanation reaction.

Transition Metal Catalysis for Asymmetric Cyanation of Aldehydes

Transition metal complexes are highly effective catalysts for the asymmetric addition of a cyanide source to prochiral aldehydes. google.com Chiral Lewis acidic Ti(IV)-Schiff base complexes are among the most studied catalysts for asymmetric cyanohydrin synthesis. diva-portal.org These catalysts function by coordinating to the aldehyde, thereby activating it for nucleophilic attack by the cyanide ion and directing the approach of the nucleophile to one face of the carbonyl group, leading to the preferential formation of one enantiomer. researcher.life For instance, a process utilizing a chiral complex of titanium or vanadium has been developed for the asymmetric cyanation of a variety of aldehydes, yielding chiral O-acyl cyanohydrins. google.com Palladium- and nickel-catalyzed cyanations have also been instrumental in the synthesis of aryl cyanides from aryl halides. e-bookshelf.de

| Catalyst Type | Aldehyde | Product | Enantiomeric Excess (ee) | Reference |

| Chiral Ti(IV)-Schiff base complex | Various aldehydes | O-Acetyl this compound | 87% | google.com |

| Chiral Lanthanide-Transition Metal Clusters | Various aldehydes | Chiral cyanohydrins | up to 78% | researcher.life |

Enantioselective Cyanohydrin Synthesis via Immobilized Catalysts

Immobilization of catalysts offers several advantages, including catalyst recyclability and the potential for use in continuous flow systems, which are crucial for industrial applications. mdpi.com Both enzymatic and chemical catalysts can be immobilized on various supports. For example, the immobilization of Prunus amygdalus hydroxynitrile lyase (PaHNL) on Celite has been shown to be effective for the synthesis of (R)-mandelonitrile. mdpi.com Achieving high enantioselectivity with immobilized catalysts requires careful control of reaction conditions to suppress the competing non-selective chemical background reaction. mdpi.comrsc.org High enzyme loadings and tight packing of the immobilized enzyme can help minimize this background reaction. mdpi.com Similarly, recombinant E. coli cells containing nitrilase have been immobilized in an alginate matrix for the stereoselective hydrolysis of mandelonitrile (B1675950). nih.gov

Biocatalytic Synthesis of this compound

Biocatalysis, utilizing enzymes as catalysts, offers a highly selective and environmentally friendly route to this compound. preprints.org Enzymes operate under mild conditions and exhibit high enantioselectivity, making them ideal for the synthesis of chiral compounds. preprints.orgrsc.org

Hydroxynitrile Lyase (HNL)-Mediated Synthesis of this compound

Hydroxynitrile lyases (HNLs) are enzymes that catalyze the reversible addition of hydrogen cyanide (HCN) to aldehydes or ketones. preprints.orgresearchgate.net They are widely used for the synthesis of optically active cyanohydrins, including this compound. iupac.orgresearchgate.net HNLs are classified as either (R)-selective or (S)-selective, based on the stereochemistry of the cyanohydrin they produce. researchgate.net (S)-selective HNLs from sources like Hevea brasiliensis (HbHNL) and Manihot esculenta (MeHNL) are particularly valuable for the synthesis of (S)-cyanohydrins from a broad range of aliphatic and aromatic aldehydes. iupac.orgftb.com.hr

The use of HNLs in biphasic solvent systems at a low pH is a common strategy to suppress the non-enzymatic, racemic formation of cyanohydrins, thereby enhancing the enantiopurity of the product. researchgate.net However, enzyme stability can be a challenge under these conditions. researchgate.net Research has shown that additives like glycerol (B35011) can significantly improve the enantiomeric excess of this compound produced by Baliospermum montanum hydroxynitrile lyase (BmHNL). researchgate.net

| HNL Source | Substrate | Product | Enantiomeric Excess (ee) | Reference |

| Hevea brasiliensis (HbHNL) | Benzaldehyde (B42025) | This compound | >98% | nih.gov |

| Manihot esculenta (MeHNL) | Substituted aromatic aldehydes | (S)-cyanohydrins | >90% | frontiersin.org |

| Baliospermum montanum (BmHNL) with glycerol | Benzaldehyde | This compound | >99% | researchgate.net |

(S)-selective HNLs, such as HbHNL and MeHNL, belong to the α/β-hydrolase fold superfamily of enzymes. nih.govscienceopen.com Their active sites contain a catalytic triad (B1167595) of serine, histidine, and aspartate residues, which is crucial for their catalytic activity. nih.govscienceopen.com The proposed reaction mechanism involves the activation of the aldehyde's carbonyl group by the enzyme's active site. nih.gov The serine residue in the catalytic triad is believed to play a key role in this process. nih.gov

The stereoselectivity of these enzymes is determined by the specific three-dimensional arrangement of amino acids in the active site, which creates a chiral environment. rsc.org This environment dictates the orientation of the substrate and the direction of the nucleophilic attack by the cyanide ion, leading to the formation of the (S)-enantiomer. scienceopen.com While HbHNL and MeHNL share a high degree of sequence and structural similarity, subtle differences in their active site residues can influence their substrate specificity and catalytic efficiency. nih.govscienceopen.com For instance, the natural substrate for both HbHNL and MeHNL is acetone (B3395972) cyanohydrin, but they can effectively catalyze the synthesis of aromatic cyanohydrins like this compound. nih.gov

Mutations in the active site can be used to alter and even invert the stereoselectivity of HNLs. For example, substituting the Trp128 residue in MeHNL with smaller amino acids can switch the enzyme's selectivity from (S) to (R) for certain substrates. nih.gov This highlights the potential of protein engineering to tailor HNLs for specific synthetic applications.

Whole-Cell Biocatalysis for this compound Production

Whole-cell biocatalysis offers a cost-effective alternative to using purified enzymes by eliminating the need for enzyme extraction and purification. nih.gov This approach utilizes microbial cells containing the desired enzyme to catalyze the target reaction.

Recombinant Escherichia coli cells are frequently used as hosts for overexpressing HNLs for the production of mandelonitrile. nih.gov For instance, immobilized recombinant E. coli cells have been successfully used for the stereoselective hydrolysis of mandelonitrile to produce (R)-(-)-mandelic acid, demonstrating the potential of whole-cell systems in related processes. nih.gov The use of whole cells can also be applied to the synthesis of this compound by expressing an (S)-selective HNL.

The optimization of reaction conditions is crucial for the efficiency of whole-cell biocatalysis. Factors such as cell loading, substrate concentration, pH, and temperature significantly impact the conversion and enantioselectivity. nih.gov For example, in the hydrolysis of mandelonitrile, increasing the cell concentration in alginate beads up to a certain point (20 mg/mL) increased the biocatalytic activity, after which diffusional limitations of the substrate into the beads became a factor. nih.gov

Whole-cell systems can also be engineered to improve their performance. For example, a mutant strain of Alcaligenes faecalis ZJUTB10 was developed with significantly improved nitrilase specific activity for the production of (R)-mandelic acid from (R,S)-mandelonitrile. oup.com This highlights the potential for enhancing the production of this compound through similar strain improvement strategies.

Chemoenzymatic Strategies for Enhanced this compound Yield and Enantiopurity

Chemoenzymatic strategies combine the high selectivity of enzymes with the efficiency of chemical reactions to achieve superior results in terms of yield and enantiopurity. These strategies are particularly useful when the enzymatic reaction alone has limitations.

A common chemoenzymatic approach for producing optically active compounds involves the enzymatic kinetic resolution (EKR) of a racemic mixture. For instance, lipase-mediated EKR of racemic mandelonitrile can be employed to separate the enantiomers. sbq.org.br A chemoenzymatic process has been developed to obtain optically active mandelic acid, which involves a continuous-flow lipase-mediated resolution of mandelonitrile followed by chemical hydrolysis. sbq.org.br This strategy yielded both (R)- and (S)-mandelic acid with high enantiomeric excess (94% and 98%, respectively). sbq.org.br

Another strategy involves the in situ protection of the newly formed cyanohydrin to prevent its racemization, which can occur under slightly basic conditions. ru.nl A chemoenzymatic two-step cascade process has been developed in continuous flow, where the aqueous enzymatic formation of cyanohydrins is integrated with a subsequent protection step in an organic phase, separated by a membrane. researchgate.netrsc.org This method has been successfully applied to the synthesis of nine protected cyanohydrin derivatives with good yields and high to excellent enantioselectivity. researchgate.netrsc.org

Furthermore, chemoenzymatic cascades can be designed to synthesize more complex molecules starting from mandelonitrile. For example, a two-step catalytic route converts 4-anisaldehyde into (S)-tembamide, a β-amino alcohol derivative, with 98% enantiomeric excess. tudelft.nl The initial step is a biocatalytic cascade for the synthesis of (S)-4-methoxymandelonitrile benzoate (B1203000). tudelft.nl

Optimization of Reaction Parameters for Stereoselective this compound Synthesis

The optimization of reaction parameters is critical to maximize the yield and enantioselectivity of this compound synthesis. Key parameters include the choice of solvent, temperature, pH, and substrate scope.

Solvent Effects and Reaction Kinetics in Asymmetric Cyanohydrin Formation

The choice of solvent significantly influences the reaction kinetics and enantioselectivity of cyanohydrin formation. Biphasic systems, typically consisting of an aqueous phase containing the enzyme and an organic phase containing the substrates, are often employed. researchgate.net The organic solvent can affect the initial reaction velocity, while the enantiomeric purity of the product can also be influenced. researchgate.net For the synthesis of (R)-mandelonitrile using Pouteria edulis HNL (PeHNL), the highest initial reaction velocity and enantiomeric purity were obtained in a biphasic system of dibutyl ether (DBE) with an aqueous phase content of 30% (v/v). researchgate.net

Organic solvents with a log P lower than 3.5 have been shown to yield high enantiomeric purity. researchgate.net In the case of (R)-mandelonitrile synthesis catalyzed by Eriobotrya japonica HNL (EjHNL), the enzyme was found to be very stable in ethyl acetate (B1210297), diethyl ether, methyl-t-butyl ether, diisopropyl ether, dibutyl ether, and hexane (B92381) for 12 hours. researchgate.net For the synthesis of this compound, buffer-saturated methyl-tert-butyl ether (MTBE) is a commonly used organic phase, which helps to suppress the non-selective chemical background reaction. rsc.org

Temperature and pH Influences on this compound Biocatalysis

Temperature and pH are crucial parameters that directly affect the activity and stability of the HNL enzyme, as well as the chemical stability of the cyanohydrin product. The optimal pH for HNL activity often falls within a specific range. For many nitrilases, the optimal pH is between 7.0 and 8.0. openbiotechnologyjournal.comd-nb.info However, for the synthesis of cyanohydrins, a slightly acidic pH is often preferred to suppress the non-enzymatic, base-catalyzed formation of racemic mandelonitrile. researchgate.net For example, in the synthesis of (R)-mandelonitrile, the optimal pH was found to be 4.0. researchgate.net For the synthesis of this compound using immobilized HNLs, a citrate/phosphate buffer of pH 5.0 is commonly used. rsc.org

Temperature also plays a significant role. While higher temperatures can increase the reaction rate, they can also accelerate the non-enzymatic side reaction, leading to a decrease in the enantiomeric purity of the product. acs.org For the synthesis of (R)-mandelonitrile, the optimal temperature was found to be 10°C, which almost completely suppressed the non-enzymatic reaction. researchgate.net In another study, 30°C was chosen as the optimal temperature to achieve the highest enantiomeric excess. acs.org For the hydrolysis of mandelonitrile by whole cells, the optimal temperature was 35°C. oup.com

The stability of the enzyme across a range of pH and temperatures is also an important consideration for industrial applications. researchgate.netpnas.org

| Parameter | Optimal Range/Value | Rationale |

| pH | 4.0 - 5.0 | Suppresses non-enzymatic formation of racemic mandelonitrile. rsc.orgresearchgate.net |

| Temperature | 10°C - 30°C | Balances reaction rate and suppression of non-enzymatic side reactions to maximize enantiomeric excess. researchgate.netacs.org |

Substrate Scope and Limitations in Stereoselective Syntheses

The substrate scope of HNLs determines their applicability for the synthesis of a variety of cyanohydrins. (S)-selective HNLs from Hevea brasiliensis and Manihot esculenta have a broad substrate range, comparable to that of the (R)-selective HNL from Prunus amygdalus. thieme-connect.de These enzymes accept a wide range of aromatic and aliphatic aldehydes. researchgate.netpreprints.org

However, there are limitations. Some HNLs exhibit low reactivity and enantioselectivity towards certain substrates. nih.gov For instance, the HNL from Passiflora edulis (PeHNL) is not highly reactive with benzaldehyde and substituted benzaldehydes. nih.govfrontiersin.org Protein engineering has been employed to overcome these limitations. For example, a mutant of the HNL from Bamarispermum montanum (BmHNL) was created that increased the enantiomeric excess for the reaction with benzaldehyde from 55% to 93%. nih.govfrontiersin.org

The structure of the aldehyde substrate significantly affects the reaction. Aromatic aldehydes with different substituents on the ring can lead to varying yields and enantioselectivities. For example, the HNL from Parafontaria laminata millipedes showed different kinetic parameters for various substituted benzaldehydes. acs.org

A significant limitation in cyanohydrin synthesis is the potential for racemization of the product under basic conditions. ru.nl This necessitates careful control of the reaction pH or in situ protection of the cyanohydrin. ru.nl Another limitation is substrate inhibition, where high concentrations of cyanide can inhibit enzyme activity. preprints.org

Derivatization Strategies for this compound

Derivatization of this compound is a key strategy for the synthesis of a wide range of chiral compounds. numberanalytics.com These transformations can target either the hydroxyl or the nitrile group, or both, leading to a diverse array of products.

The hydroxyl group of this compound can undergo esterification to form cyanohydrin esters. For instance, the enzymatic kinetic resolution of (±)-mandelonitrile using lipase (B570770) from Candida antarctica (CALB) and vinyl acetate as the acylating agent produces this compound acetate. scielo.brresearchgate.net This reaction can be significantly accelerated using microwave radiation, reducing the reaction time from hours to minutes while maintaining high selectivity. scielo.br Similarly, this compound hexanoate (B1226103) has been synthesized from mandelonitrile and hexanoyl chloride. pnas.org

Etherification reactions, while less commonly reported for this compound itself, are a standard method for protecting hydroxyl groups and can be expected to proceed under appropriate conditions. These derivatizations are crucial as the resulting acylated or etherified cyanohydrins can be further transformed, for example, through reduction of the nitrile group. researchgate.netmdpi.com

Table 1: Examples of Esterification of this compound

| Acylating Agent | Catalyst | Product | Reference(s) |

|---|---|---|---|

| Vinyl Acetate | Candida antarctica lipase B (CALB) | This compound acetate | scielo.brresearchgate.net |

| Hexanoyl Chloride | Pyridine | This compound hexanoate | pnas.org |

The hydrolysis of the nitrile group in this compound is a critical transformation that leads to the formation of valuable chiral α-hydroxy carboxylic acids and amides. This can be achieved through both chemical and biocatalytic methods.

Acid-catalyzed hydrolysis of this compound using concentrated hydrochloric acid can yield (S)-mandelic acid. sbq.org.brscribd.com However, this method can sometimes result in low yields and the potential for cyanide retro-addition. sbq.org.br

Biocatalytic hydrolysis using nitrilase enzymes offers a milder and often more selective alternative. mdpi.comresearchgate.netnih.gov Nitrilases can directly convert the nitrile group to a carboxylic acid. ijpab.com For example, the arylacetonitrilase from Pseudomonas fluorescens EBC191 catalyzes the conversion of this compound to (S)-mandelic acid and (S)-mandeloamide. researchgate.netresearchgate.net Interestingly, the ratio of acid to amide produced can be influenced by reaction conditions and by mutations in the enzyme. mdpi.comnih.gov Some nitrilase variants have been shown to produce almost equimolar concentrations of (S)-mandelic acid and (S)-mandeloamide from this compound. mdpi.comresearchgate.net

Alternatively, a two-step enzymatic pathway involving nitrile hydratase and amidase can be employed. Nitrile hydratase first converts the nitrile to an amide, which is then hydrolyzed to the carboxylic acid by an amidase. researchgate.netresearchgate.net For instance, nitrile hydratase from Klebsiella oxytoca has been used for the enantioselective conversion of racemic mandelonitrile to (S)-mandeloamide. academicjournals.org

Table 2: Biocatalytic Hydrolysis of this compound

| Enzyme/Microorganism | Product(s) | Key Findings | Reference(s) |

|---|---|---|---|

| Pseudomonas fluorescens EBC191 (Arylacetonitrilase) | (S)-Mandelic acid, (S)-Mandeloamide | Produces a mixture of acid and amide. researchgate.netresearchgate.net | researchgate.netresearchgate.net |

| Klebsiella oxytoca (Nitrile Hydratase) | (S)-Mandeloamide | Enantioselective conversion of racemic mandelonitrile. | academicjournals.org |

| Bacillus sp. MN1 (Nitrilase) | Mandelic acid, Ammonia | Complete degradation of mandelonitrile. | ijpab.com |

The reduction of the nitrile group in this compound provides access to important chiral building blocks such as β-amino alcohols. researchgate.netmdpi.comresearchgate.net Catalytic hydrogenation is a common method for this transformation. For instance, the hydrogenation of this compound over a palladium on carbon (Pd/C) catalyst can produce phenethylamine (B48288). acs.orgcore.ac.ukrsc.org Mechanistic studies have shown this reaction to be complex, involving both hydrogenation and hydrogenolysis processes. rsc.org

The reduction of acylated this compound derivatives, such as this compound acetate, can lead to the formation of N-acyl-β-amino alcohols. researchgate.netmdpi.com For example, the hydrogenation of (S)-4-methoxymandelonitrile benzoate catalyzed by Raney Ni yields (S)-tembamide. mdpi.com This approach avoids the isolation of the potentially unstable cyanohydrin. However, racemization can be a concern during the hydrogenation of chiral cyanohydrins, and reaction conditions must be carefully optimized to preserve enantiopurity. researchgate.netmdpi.com

Table 3: Reduction Products of this compound and its Derivatives

| Starting Material | Catalyst | Product | Reference(s) |

|---|---|---|---|

| This compound | Pd/C | Phenethylamine | acs.orgcore.ac.ukrsc.org |

| (S)-4-Methoxymandelonitrile benzoate | Raney Ni | (S)-Tembamide | mdpi.com |

| This compound acetate | Not specified | (S)-N-(2-hydroxy-2-phenylethyl)acetamide | researchgate.net |

Nucleophilic Additions and Substitutions Involving this compound

This compound itself is formed through the nucleophilic addition of hydrogen cyanide to benzaldehyde. fiveable.meopenstax.org This reaction is reversible. fiveable.me The nitrile group in this compound is susceptible to nucleophilic attack, although this is more commonly exploited after its conversion to other functional groups. For example, the initial formation of mandelonitrile from benzaldehyde and sodium bisulfite followed by reaction with potassium cyanide is a nucleophilic substitution process. scribd.com

Rearrangement Reactions and Mechanistic Investigations of this compound Transformations

The catalytic hydrogenation of acylated cyanohydrins, such as those derived from this compound, can involve a spontaneous acyl transfer rearrangement. researchgate.netmdpi.com The initial reduction of the nitrile forms an amino ester intermediate, which then rearranges to the more stable N-(β-hydroxy)amide. researchgate.net

Mechanistic studies on the hydrogenation of mandelonitrile to phenethylamine over a Pd/C catalyst have revealed a complex reaction network. acs.orgcore.ac.ukrsc.org Deuteration experiments have been employed to probe the various accessible pathways, confirming the involvement of multiple steps and intermediates. core.ac.uk

Stability and Degradation Pathways in Synthetic Contexts

This compound is known to be unstable, particularly under neutral or basic conditions, where it can decompose back to benzaldehyde and hydrogen cyanide. researchgate.netresearchgate.netresearchgate.net To minimize this decomposition, reactions involving this compound are often carried out at acidic pH. researchgate.netresearchgate.netresearchgate.net The stability of the enzyme catalyst under these acidic conditions can also be a challenge. researchgate.net

In some contexts, the degradation of mandelonitrile derivatives is a desired outcome. For example, mandelonitrile hexanoate has been shown to degrade via two pathways to release hydrogen cyanide, acting as a chemical defense mechanism in some organisms. pnas.org One pathway involves catalytic oxidation to benzoyl cyanide followed by hydrolysis, while the other is a direct hydrolysis of the ester bond. pnas.org

Structural Biology of S-Selective Hydroxynitrile Lyases (HNLs) Catalyzing this compound Formation

The three-dimensional structures of S-selective Hydroxynitrile Lyases (HNLs) provide critical insights into their catalytic function and enantioselectivity. These enzymes typically belong to the α/β-hydrolase superfamily and are instrumental in producing (S)-cyanohydrins. ebi.ac.ukpnas.orgresearchgate.net

X-ray Crystallography and NMR Spectroscopy of HNLs

X-ray crystallography has been the primary technique for elucidating the high-resolution structures of several S-selective HNLs. Key enzymes such as those from the rubber tree (Hevea brasiliensis, HbHNL), cassava (Manihot esculenta, MeHNL), and Baliospermum montanum (BmHNL) have been crystallized and studied. csic.esslideshare.netprinceton.edu For instance, the crystal structure of HbHNL complexed with the chiral substrate this compound has been determined at resolutions as high as 1.54 Å. csic.es Similarly, structures of MeHNL have been solved in complex with substrates like acetone, providing a clear view of substrate positioning within the active site. slideshare.net The crystal structures for two apo forms of BmHNL have been determined at 2.55 Å and 1.9 Å resolution. princeton.edunih.gov

While X-ray crystallography provides static snapshots of the enzyme, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying enzyme dynamics and structure in solution. nih.gov In the context of HNLs, NMR has been used to identify and characterize the cyanogenic glycosides that serve as their natural substrates, such as identifying vicianin (B86284) as the precursor to (R)-mandelonitrile in certain ferns. mit.edunumberanalytics.com The precision of NMR is crucial for elucidating complex molecular structures and reaction mechanisms. nih.gov

| Enzyme | Source Organism | PDB ID | Resolution (Å) | Ligand(s) |

|---|---|---|---|---|

| HbHNL | Hevea brasiliensis | 1YB6 | 1.54 | This compound |

| MeHNL | Manihot esculenta | 1SC9 | 2.20 | Acetone |

| BmHNL (apo1) | Baliospermum montanum | 3WWO | 2.55 | Apo (ligand-free) |

| BmHNL (apo2) | Baliospermum montanum | 3WWP | 1.90 | Apo (ligand-free) |

Active Site Architecture and Substrate Binding Pockets

The active sites of S-selective HNLs are intricately designed to facilitate the stereospecific addition of cyanide to aldehydes. In HNLs belonging to the α/β-hydrolase fold family, the active site is characterized by a catalytic triad of serine, histidine, and aspartate (Ser-His-Asp). researchgate.netacs.org Structural studies of HbHNL reveal that its (S)-enantioselectivity is governed by a three-point binding mode for the substrate. csic.es This involves a large hydrophobic pocket that accommodates the phenyl ring of mandelonitrile, hydrogen bonds between the substrate's hydroxyl group and residues Ser80 and Thr11, and an electrostatic interaction between the cyano group and a positively charged lysine (B10760008) residue (Lys236). csic.es

The active site is not rigid; considerable flexibility, particularly in the sidechain of residue Trp128 in HbHNL, is necessary to bind and transform larger substrates. csic.es This residue acts as a dynamic gate, controlling the access of substrates and the release of products through a narrow channel leading to the deeply buried active site. wikipedia.org In MeHNL, substrates are precisely positioned by hydrogen bonds with Thr11, Ser80, and Cys81. slideshare.net Structural comparisons between different S-HNLs show that while the core catalytic machinery is conserved, variations in hydrophobic residues at the entrance of the active site can influence substrate specificity. princeton.eduacs.org

Enzyme Kinetics and Mechanistic Pathways of HNL-Catalyzed Reactions

The study of enzyme kinetics and reaction pathways provides a dynamic view of how HNLs catalyze the formation of this compound, revealing the sequence of molecular events and the factors that control reaction speed.

Steady-State and Pre-Steady-State Kinetic Analyses

Steady-state kinetic analyses are fundamental to understanding enzyme performance. For HNLs, these studies typically involve measuring initial reaction rates at varying substrate concentrations to determine key parameters like the Michaelis constant (Kₘ) and the catalytic constant (kcat). pnas.orgacs.org Kinetic studies of the (S)-HNL from Hevea brasiliensis (HbHNL) using this compound as the substrate have revealed an Ordered Uni Bi mechanism. nih.gov In this pathway, the products are released in a specific order: hydrocyanic acid is released first, followed by benzaldehyde. nih.gov Product inhibition studies support this model, showing that benzaldehyde acts as a competitive inhibitor against mandelonitrile. nih.gov

Pre-steady-state kinetic analysis examines the very first moments of the enzymatic reaction (typically in the millisecond range), before the concentration of the enzyme-substrate complex reaches a steady state. chemrxiv.org This technique allows for the measurement of individual rate constants for steps such as substrate binding and product release. chemrxiv.org To be observable, these experiments require high enzyme concentrations. chemrxiv.org While direct pre-steady-state data on S-HNLs is sparse, studies on structurally related enzymes like aryl-alcohol oxidase (AAO) show that such analysis can reveal which steps are rate-limiting. csic.es For AAO, the enzyme's reductive half-reaction was found to be the rate-limiting step in catalysis. csic.es

| Enzyme | Substrate | Kₘ (mM) | kcat (s⁻¹) | kcat/Kₘ (M⁻¹s⁻¹) |

|---|---|---|---|---|

| HbHNL-TM (engineered) | This compound (cleavage) | 3.2 | 0.135 | 42.2 |

| HNL1 (ancestral) | This compound (cleavage) | - | - | - |

| BmHNL | Benzaldehyde (synthesis) | 1.5 | 850 | 560,000 |

| MeHNL | Benzaldehyde (synthesis) | 1.5 | 110 | 73,000 |

Isotope Labeling Studies for Reaction Mechanism Elucidation

Isotopic labeling is a powerful technique used to trace the path of atoms through a reaction, providing definitive evidence for proposed mechanisms. This is often achieved by measuring the kinetic isotope effect (KIE), which is the change in reaction rate when an atom in a reactant is replaced by one of its heavier isotopes (e.g., replacing hydrogen with deuterium). wikipedia.orgacs.org A significant KIE suggests that the bond to the labeled atom is broken or formed in the rate-determining step of the reaction.

While specific KIE studies on the this compound synthesis reaction are not widely reported, research on structurally homologous enzymes provides strong mechanistic inferences. For example, in studies of aryl-alcohol oxidase (AAO), using a substrate with deuterium (B1214612) at the α-carbon position led to a 9-fold decrease in the enzyme reduction rate. csic.es This large KIE indicates a synchronous mechanism where hydride transfer from the substrate and proton abstraction from its hydroxyl group occur simultaneously. csic.es Similarly, studies on choline (B1196258) oxidase using deuterium-labeled substrates revealed a large KIE of approximately 10.6, confirming that C-H bond cleavage is a critical, rate-limiting step. Isotope labeling has also been used to identify the biosynthetic precursors of (R)-mandelonitrile in organisms like millipedes, demonstrating its utility in mapping the entire metabolic pathway leading to the substrate.

Directed Evolution and Enzyme Engineering for Modified HNL Activity

Directed evolution and rational enzyme engineering are potent strategies for tailoring HNLs to have improved or novel activities for industrial applications. These techniques involve introducing mutations into the enzyme's genetic code to alter its properties, such as catalytic efficiency, substrate specificity, or stability.

Rational design, which relies on a detailed understanding of the enzyme's structure and mechanism, has been used to successfully engineer HNLs. For example, by analyzing the active site of HbHNL, researchers predicted that mutating a leucine (B10760876) residue (Leu121) to a larger aromatic residue like phenylalanine or tyrosine would improve the reaction rate with mandelonitrile by creating a more complementary binding pocket for the substrate's phenyl ring. In another study, rational design combined with molecular dynamics simulations was used to predict mutations that increased the promiscuous ester hydrolysis activity of an HNL by approximately 1400-fold.

Directed evolution, which mimics natural selection in a laboratory setting, often involves creating large libraries of enzyme variants through random mutagenesis or saturation mutagenesis of key residues. For instance, saturation mutagenesis libraries targeting residues Phe179 and Tyr14 in Arabidopsis thaliana HNL (AtHNL) yielded variants with significantly improved catalytic efficiency (kcat/Kₘ) for a non-native retro-nitroaldolase reaction. These studies highlight that a few key mutations can dramatically alter an enzyme's function, although unpredictable epistatic interactions between mutations can present challenges.

| Enzyme | Mutation(s) | Target Reaction | Observed Effect |

|---|---|---|---|

| HbHNL | Leu121 -> Phe/Tyr | This compound cleavage | Improved kcat and kcat/Kₘ |

| AtHNL | F179N | Retro-nitroaldolase | ~2.4-fold increase in kcat/Kₘ |

| AtHNL | F179A | Retro-nitroaldolase | ~12-fold increased selectivity over cyanogenesis |

| HNL | 8 mutations | Ester hydrolysis | ~1400-fold increase in catalytic efficiency |

Mutagenesis Strategies for Improved Enantioselectivity and Activity

Protein engineering, particularly site-directed and site-saturation mutagenesis, has emerged as a powerful tool to tailor the properties of hydroxynitrile lyases for the efficient synthesis of this compound. Research efforts have focused on modifying the active site of these enzymes to enhance their affinity and turnover rate for non-natural aromatic substrates like benzaldehyde, while maintaining or improving the high enantioselectivity required for producing the (S)-enantiomer.

A notable strategy involves remodeling the active site of an existing HNL to better accommodate aromatic substrates. For instance, the hydroxynitrile lyase from the rubber tree, Hevea brasiliensis (HbHNL), naturally acts on acetone cyanohydrin. nih.gov To improve its activity towards mandelonitrile, researchers have replaced active site residues with corresponding ones from an esterase (SABP2) that naturally binds an aromatic substrate. nih.gov This approach led to the identification of several beneficial single-amino-acid substitutions. The variant HbHNL-L121Y exhibited a 4.2-fold higher catalytic rate (kcat) for mandelonitrile compared to the wild-type enzyme, without compromising the excellent enantioselectivity, which remained at >98% enantiomeric excess (ee). nih.gov The hypothesis is that creating a smaller, more constrained active site forces the aromatic substrate into a more productive orientation for catalysis. nih.gov

Further exploration through site-saturation mutagenesis at key positions has identified other variants with improved properties. While many HNLs from the α/β-hydrolase fold family are (S)-selective, understanding the structural basis for enantioselectivity has been advanced by comparing them to (R)-selective HNLs, such as the one from Arabidopsis thaliana (AtHNL). nih.govnih.gov These comparative studies reveal that even with nearly identical three-dimensional structures and catalytic triads, the orientation of the substrate in the active site, dictated by a few key residues, determines the stereochemical outcome. nih.govwiley-vch.de Although site-directed mutagenesis can sometimes lead to intermediates with low catalytic activity, it remains a crucial technique for probing and altering enzyme mechanisms. nih.gov

| HNL Source | Mutation | Effect on Catalytic Activity | Enantiomeric Excess (% ee) of this compound |

|---|---|---|---|

| Hevea brasiliensis (HbHNL) | Wild Type | kcat: 25 s⁻¹, KM: 3.3 mM | >98% |

| Hevea brasiliensis (HbHNL) | L121Y | 4.2-fold higher kcat than wild type | >98% |

Immobilization Techniques for HNLs in Biocatalytic Processes

The practical application of HNLs in industrial-scale synthesis of this compound necessitates robust and reusable biocatalysts. Enzyme immobilization addresses key challenges such as enzyme instability under process conditions (e.g., presence of organic solvents, non-optimal pH), and facilitates catalyst separation from the product stream, enabling continuous operation and recycling. rsc.orggoogle.com A variety of immobilization strategies have been successfully employed for HNLs active in this compound production.

Cross-Linked Enzyme Aggregates (CLEAs): This carrier-free immobilization method has proven effective for HNLs. The HNL from Baliospermium montanum (BmHNL) was immobilized using the CLEA method, which enhanced its stability and performance in the synthesis of this compound. nih.gov The optimized CLEA-BmHNL catalyst achieved approximately 99% ee and could be successfully reused for eight consecutive cycles without a significant loss of activity. nih.gov This technique not only improves robustness but can also enhance enantioselectivity compared to the soluble enzyme. nih.gov

Covalent Attachment to Solid Supports: Covalently binding HNLs to porous supports is a robust method that minimizes enzyme leaching. Hevea brasiliensis HNL (HbHNL) and Manihot esculenta HNL (MeHNL) were successfully immobilized on porous silica (B1680970) monoliths within microreactors for the continuous flow synthesis of this compound. rsc.org This system demonstrated remarkable process intensification; the MeHNL-functionalized microreactor achieved 97% conversion and 98% ee with a residence time of only 3.2 minutes. rsc.org The higher operational stability of MeHNL compared to HbHNL in this system was attributed to the immobilization of more stable tetrameric enzyme structures. rsc.orgmdpi.com

Adsorption on Supports: Physical adsorption onto carriers like Celite or cellulose (B213188) represents a simpler immobilization approach. rsc.org While effective, this non-covalent method can sometimes be compromised by enzyme leaching from the support, particularly over multiple cycles. bohrium.com Nevertheless, it has been successfully used to improve the stability of HNLs in organic media, which is often required to suppress the non-enzymatic, racemic background reaction. rsc.orgrsc.org For example, immobilizing HNL on Celite has been shown to improve stability at acidic pH values, which is crucial for maintaining high enantioselectivity. rsc.org

Entrapment: Entrapment within matrices like alginate gels or sol-gels is another common technique. rsc.orgnih.gov An (S)-selective HNL from Hevea brasiliensis was immobilized in a biphasic liquid crystal system for this compound synthesis, achieving good space-time yields and high enantioselectivity (80–95% ee). rsc.org Sol-gel encapsulation is considered a particularly successful approach for enzyme immobilization. rsc.org

| HNL Source | Immobilization Method | Carrier/Support | Key Findings | Enantiomeric Excess (% ee) |

|---|---|---|---|---|

| Baliospermum montanum (BmHNL) | Cross-Linked Enzyme Aggregates (CLEAs) | Carrier-free | Reusable for 8 cycles; improved enantioselectivity over free enzyme. | ~99% |

| Manihot esculenta (MeHNL) | Covalent Attachment | Siliceous Monolith Microreactor | High operational stability; 97% conversion in 3.2 min (continuous flow). | 98% |

| Hevea brasiliensis (HbHNL) | Covalent Attachment | Siliceous Monolith Microreactor | Full conversion in minutes (continuous flow); high space-time-yield. | 99% |

| Hevea brasiliensis (HbHNL) | Entrapment | Biphasic liquid crystal system | Good space-time yields (100 mmol L⁻¹·h⁻¹). | 80-95% |

Data Tables

The following tables summarize key enzymes involved in chiral cyanohydrin synthesis and compare different synthetic methodologies.

Table 1: Examples of Hydroxynitrile Lyases (HNLs) and Their Selectivity in Cyanohydrin Synthesis

| Enzyme Source | Selectivity | Key Substrate Example | Typical ee Achieved | Notes |

| Prunus amygdalus (Almond) | (R) | Benzaldehyde (B42025) | >95% | Historically significant, widely used in industry pnas.orgdiva-portal.orgrsc.orgresearchgate.netrsc.org |

| Arabidopsis thaliana (AtHNL) | (R) | Benzaldehyde | >95% | Known for instability at low pH; requires immobilization nih.govresearchgate.netcam.ac.uk |

| Hevea brasiliensis (HbHNL) | (S) | Benzaldehyde | >97% | Effective in continuous flow and micro-aqueous systems researchgate.netrsc.orgcapes.gov.br |

| Baliospermum montanum (BmHNL) | (S) | Benzaldehyde | ~99% | Immobilized as CLEAs, showing robustness and recyclability nih.govresearchgate.net |

| Millipede HNLs | (R) | Benzaldehyde | >90% | High specific activity, broad temperature/pH stability pnas.orgresearchgate.net |

| Fern HNLs | Varies | Benzaldehyde | Varies | Represent novel enzyme scaffolds with potential for complementary biocatalysis scispace.comscite.ai |

| Bacterial HNLs | Varies | Benzaldehyde | Varies | Diverse sources offer opportunities for engineering and discovery pnas.orgresearchgate.netscite.airesearchgate.netnih.govebi.ac.ukmdpi.comresearchgate.net |

Table 2: Comparison of Synthesis Approaches for Chiral Cyanohydrins

| Method | Catalyst/Enzyme | Cyanide Source | Key Product Example | Typical ee Achieved | Key Advantages |

| HNL-Catalyzed Synthesis | Hydroxynitrile Lyases (various sources) | HCN, KCN, Acetone (B3395972) cyanohydrin | Chiral Cyanohydrins | >95% | High stereoselectivity, biocompatible, mild reaction conditions, diverse enzyme sources, potential for enzyme engineering and immobilization, enabling continuous flow processes pnas.orgresearchgate.netacs.orgresearchgate.netrsc.orgrsc.orgresearchgate.netresearchgate.netnih.govresearchgate.netnih.govresearchgate.netcam.ac.uk |

| Chemical Catalysis | Chiral Lewis Acids (e.g., Al, Ti complexes) | TMSCN, Acetyl cyanides | Chiral Cyanohydrins | Up to 98% | Atom economical, broad substrate scope, well-established chemical methodologies thieme-connect.comdiva-portal.orgdiva-portal.org |

| Enzymatic Kinetic Resolution | Lipases (e.g., Novozym 435) | N/A (acts on mandelonitrile (B1675950) derivatives) | Chiral Mandelic Acid/Esters | Up to 98% | Allows for the isolation of both enantiomers of mandelic acid or its derivatives from racemic mandelonitrile precursors sbq.org.br |

Conclusion

The research landscape surrounding (S)-mandelonitrile is vibrant, characterized by continuous innovation in biocatalysis and synthetic chemistry. The significance of chiral cyanohydrins as versatile building blocks ensures ongoing interest in developing more efficient, sustainable, and scalable methods for their production. Hydroxynitrile lyases, with their inherent stereoselectivity and the potential for bioengineering, remain at the forefront of these advancements. Future research will likely focus on discovering even more robust and selective HNLs, optimizing continuous flow processes, and integrating biocatalytic steps into complex synthetic pathways to meet the growing demand for enantiopure fine chemicals and pharmaceuticals.

Compound List:

this compound

Hydrogen Cyanide (HCN)

(S)-Mandelic Acid

(R)-Mandelonitrile

(S)-Cyanohydrins

(R)-Cyanohydrins

Prunasin

(R)-PaHNL

HbHNL

BmHNL

AtHNL

TMSCN

Advanced Analytical Methodologies in S Mandelonitrile Research

Determination of Enantiomeric Excess and Stereochemical Purity in Reaction Monitoring

Monitoring the stereochemical outcome of reactions involving (S)-Mandelonitrile requires sensitive and selective analytical methods. Techniques such as chiral chromatography and Nuclear Magnetic Resonance (NMR) spectroscopy are instrumental in achieving this.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) is a widely adopted technique for the determination of enantiomeric excess (ee) and stereochemical purity of this compound nih.govacs.orgresearchgate.netresearchgate.net. This method utilizes chiral stationary phases (CSPs) that interact differently with the two enantiomers, leading to their separation. Commonly employed CSPs for mandelonitrile (B1675950) analysis include Chiralcel OB-H, Chiralcel OJ-H, Sumichiral OA-4400, Chiralpak IA, and Chiralcel OD-H nih.govresearchgate.net. Typical mobile phases consist of mixtures such as n-hexane and isopropanol, or n-hexane, ethanol, and 1,2-dichloroethane (B1671644) nih.govresearchgate.net. Through these methods, enantiomeric excess values of up to 99% can be reliably established nih.govresearchgate.netresearchgate.net. While effective, chiral HPLC can be time-consuming due to the need for serial analyses, which can be a bottleneck in high-throughput screening acs.org.

Chiral Gas Chromatography (GC)

Chiral Gas Chromatography (GC) also serves as a valuable tool for assessing the enantiomeric purity of this compound and its derivatives nih.govscielo.brcore.ac.uk. This technique often necessitates derivatization of the analyte to improve volatility and chromatographic separation on chiral columns. Common derivatization agents include acetic anhydride/pyridine, leading to acetates, or silylating agents. For instance, trifluoroacetyl, trimethylsilyl, propionyl, and acetyl derivatives of mandelonitrile have been analyzed on various chiral GC columns such as Chiraldex G-PN, Chiraldex G-TA, Supelco Beta Dex 325, Chirasil-Dex CB nih.gov, and CP-Chiralsil-DEX scielo.brcore.ac.uk. Studies have reported achieving high enantiomeric excess values, often exceeding 98%, for mandelonitrile derivatives using GC scielo.brcore.ac.uk.

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Reagents and ¹³C NMR

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR in conjunction with chiral solvating agents (CSAs), offers a highly quantitative and often more convenient method for determining the enantiomeric excess of this compound nih.govresearchgate.netnih.govresearchgate.netmdpi.comresearchgate.net. While ¹H NMR can be problematic for mandelonitrile due to signal overlap with the CSA or insufficient separation between enantiomeric proton signals, ¹³C NMR provides better resolution, especially for molecules with quaternary carbons or overlapping multiplets nih.govresearchgate.netnih.govresearchgate.netmdpi.comresearchgate.net.

A notable CSA employed for this purpose is (S)-(+)-1-(9-anthryl)-2,2,2-trifluoroethanol (TFAE) nih.govresearchgate.netnih.govresearchgate.netmdpi.comresearchgate.net. The CSA interacts with the enantiomers of mandelonitrile to form transient diastereomeric complexes, causing distinct chemical shifts for the carbon atoms of each enantiomer. This differential chemical shift allows for the integration of signals to accurately determine the ratio of enantiomers. This ¹³C NMR method has demonstrated a detection limit for the minor enantiomer as low as 0.5%, corresponding to an enantiomeric excess of 99% nih.govnih.govresearchgate.netmdpi.comresearchgate.net. The method exhibits high linearity and a small relative standard deviation (e.g., 0.3% for a 20% abundance of the minor enantiomer), highlighting its suitability for quantitative enantiodiscrimination nih.govnih.govresearchgate.netmdpi.com. Furthermore, performing these experiments at lower temperatures, such as 260 K, can improve signal resolution and quantitative accuracy researchgate.net.

Table 1: Comparison of Analytical Methods for this compound Enantiomeric Excess Determination

| Method | Typical Chiral Phase/Reagent | Derivatization Required | Max Achieved ee | Key Advantages | Key Disadvantages |

| Chiral HPLC | Various CSPs | No | ~99% | Direct analysis, established methods | Time-consuming, serial analysis |

| Chiral GC | Various chiral columns | Yes | >98% | High resolution, sensitive | Requires derivatization, potential for degradation |

| ¹³C NMR with CSA (e.g., TFAE) | Chiral Solvating Agent | No | ~99% | Highly quantitative, direct analysis, good for complex spectra, low LOD | Requires specific CSAs, lower throughput than GC/HPLC |

| ¹H NMR with Chiral Derivatizing Agents (CDAs) | CDA (e.g., Mosher's reagent) | Yes | Varies | Can provide structural information along with ee | Requires derivatization, potential for side reactions |

Spectroscopic Characterization of Novel this compound Derivatives for Structural Elucidation

Beyond determining enantiomeric purity, a comprehensive understanding of this compound's chemical behavior necessitates the structural characterization of its derivatives. Advanced NMR techniques and high-resolution mass spectrometry are indispensable for this purpose.

Advanced NMR Techniques (e.g., 2D-NMR, NOESY)

Advanced NMR techniques, particularly two-dimensional (2D) NMR experiments, are crucial for the complete structural elucidation of novel this compound derivatives omicsonline.orgnih.govnd.edu. While 1D NMR provides fundamental information about chemical environments, 2D NMR experiments such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Nuclear Overhauser Effect Spectroscopy (NOESY) offer enhanced spectral resolution and establish correlations between nuclei.

COSY experiments reveal proton-proton couplings, while HSQC and HMBC correlate protons with directly bonded or through-bond carbons, respectively, aiding in backbone assignments. NOESY is particularly vital for stereochemical assignments, as it detects through-space correlations between protons that are in close proximity, irrespective of covalent bonds omicsonline.orgnih.govnd.edu. This spatial information is critical for confirming relative stereochemistry and identifying conformational preferences in mandelonitrile derivatives. The combination of these techniques, often supported by computational methods, allows for the definitive assignment of complex structures.

High-Resolution Mass Spectrometry for Structural Elucidation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the elemental composition and molecular weight of newly synthesized this compound derivatives rsc.orgmdpi.commdpi.com. HRMS provides highly accurate mass measurements, allowing for the unambiguous determination of molecular formulas.

Furthermore, tandem mass spectrometry (MS/MS) plays a significant role in structural elucidation by inducing fragmentation of precursor ions. The resulting fragment ions provide characteristic structural "fingerprints" that can be used to deduce the connectivity of atoms within the molecule mdpi.commdpi.com. For instance, mandelonitrile itself has been identified as a characteristic neutral fragment in the MS/MS analysis of cyanogenic glycosides mdpi.com. Coupling HRMS with separation techniques like HPLC (HPLC-HRMS/MS) enables the comprehensive characterization of complex mixtures and the identification of individual components, including novel mandelonitrile derivatives.

Compound List:

this compound

(R)-Mandelonitrile

Mandelonitrile acetate (B1210297)

this compound acetate

(R)-Mandelonitrile acetate

Mandelic acid

(R)-Mandelic acid

(S)-Mandelic acid

Prunasin ((R)-mandelonitrile β-D-glucoside)

Sambunigrin (this compound β-D-glucoside)

Amygdalin (B1666031) ((R)-mandelonitrile 6-O-β-D-glucoside-β-D-glucoside)

Infrared and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are powerful vibrational spectroscopic techniques used to identify and characterize the functional groups present in organic molecules like this compound. These methods probe the specific vibrational modes of chemical bonds, providing a unique "fingerprint" for molecular identification and structural elucidation.

This compound, with its chemical structure C₆H₅CH(OH)CN, possesses several key functional groups: a phenyl ring, a hydroxyl group (-OH), and a nitrile group (-C≡N). Each of these groups exhibits characteristic absorption or scattering frequencies in IR and Raman spectra.

The nitrile group (-C≡N) is typically observed as a sharp, medium-intensity band in the triple-bond region of the IR spectrum, usually between 2260 and 2210 cm⁻¹ ucla.eduorgchemboulder.comutdallas.edu. In Raman spectroscopy, this vibration can also be detected, often with characteristic peak intensities spectroscopyonline.com. The presence of this band strongly indicates the nitrile functionality.

The hydroxyl group (-OH) of the alcohol moiety in this compound is characterized by a strong, broad absorption band in the IR spectrum, typically found in the range of 3550 to 3200 cm⁻¹ ucla.eduorgchemboulder.com. This broadness is often due to hydrogen bonding. In Raman spectroscopy, the O-H stretching vibration can also be observed, and its characteristics can provide insights into the hydrogen bonding environment researchgate.net.

The phenyl ring contributes several characteristic vibrational modes. In IR spectroscopy, aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹ (around 3100-3000 cm⁻¹), while aromatic C=C stretching (in-ring) vibrations appear in the regions of 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹ ucla.eduorgchemboulder.comlibretexts.org. C-H out-of-plane bending vibrations for aromatic rings are also diagnostic, typically appearing between 900 and 675 cm⁻¹ orgchemboulder.comlibretexts.org. Raman spectroscopy also effectively detects these aromatic ring vibrations, with characteristic peaks in similar regions orgchemboulder.comnih.govresearchgate.net.

By analyzing the combination of these characteristic bands in the IR and Raman spectra, researchers can confirm the presence and structural integrity of this compound. For instance, a spectrum showing distinct peaks in the nitrile (around 2250 cm⁻¹) and hydroxyl (broad band 3200-3550 cm⁻¹) regions, alongside aromatic ring vibrations, would strongly support the identification of this compound utdallas.eduresearchgate.net.

Table 1: Characteristic Vibrational Bands of this compound

| Functional Group | Wavenumber (cm⁻¹) | Spectroscopic Technique | Description/Assignment |

| Nitrile (C≡N) | 2260–2210 | IR | Sharp, medium intensity |

| Nitrile (C≡N) | ~2250 | Raman | Characteristic peak |

| Hydroxyl (O-H) | 3550–3200 (broad) | IR | Strong, broad band (H-bonded) |

| Phenyl (C-H) | 3100–3000 | IR | Stretch |

| Phenyl (C=C) | 1600–1585 | IR | In-ring stretch |

| Phenyl (C=C) | 1500–1400 | IR | In-ring stretch |

| Phenyl (C-H) | 900–675 | IR | Out-of-plane bending |

In Situ Reaction Monitoring Techniques for this compound Synthesis

Monitoring chemical reactions in real-time, or in situ, is crucial for understanding reaction kinetics, optimizing conditions, and ensuring product quality and yield. For the synthesis of this compound, various spectroscopic techniques can be employed to follow the reaction progress from reactants to products.

Enzymatic Synthesis Monitoring: The enantioselective synthesis of this compound is often achieved using hydroxynitrile lyases (HNLs) pnas.orgrsc.orgrsc.orgrsc.org. These enzymes catalyze the addition of hydrogen cyanide (HCN) to benzaldehyde. In-situ monitoring of these biocatalytic reactions can be performed using techniques that can track the disappearance of benzaldehyde and the appearance of this compound.

High-Performance Liquid Chromatography (HPLC), particularly chiral HPLC, is frequently used to monitor the conversion of benzaldehyde and the enantiomeric excess (ee) of the product pnas.orgrsc.orgresearchgate.netnih.govsbq.org.brscielo.brrsc.org. For example, a study monitored the synthesis of (R)-mandelonitrile by tracking the absorbance at 254 nm using an HPLC equipped with a chiral column, noting distinct retention times for the (R) and (S) enantiomers pnas.org.

Spectroscopic Monitoring: Infrared (IR) spectroscopy can also be used for in-situ reaction monitoring. An inline FT-IR spectrometer has been utilized to track the main components of reactions in real-time, with minimal time delay, eliminating the need to quench the reaction researchgate.net. By monitoring the characteristic peaks of benzaldehyde (e.g., C=O stretch) and the emerging peaks of this compound (e.g., C≡N stretch, O-H stretch), the progress of the synthesis can be followed utdallas.eduresearchgate.net. For instance, the disappearance of benzaldehyde's carbonyl peak and the appearance of the nitrile peak would indicate product formation.

Raman spectroscopy offers similar capabilities for in-situ monitoring. While specific examples for this compound synthesis using Raman are less detailed in the provided search results, its general applicability for reaction monitoring is well-established mjcce.org.mk. Raman spectroscopy can detect changes in molecular vibrations as the reaction progresses, allowing for the real-time observation of reactant consumption and product formation.

Dynamic Kinetic Resolution (DKR) Monitoring: In dynamic kinetic resolution processes, where a substrate is both resolved and racemized simultaneously, monitoring is critical to track both conversion and enantioselectivity. For example, the racemization of mandelonitrile by enzymes like Candida antarctica lipase (B570770) B (CALB) in conjunction with in-situ racemization has been studied. Monitoring the formation of this compound acetate, for instance, using HPLC or GC-FID, helps assess the reaction's progress and enantioselectivity over time scielo.br.

Table 2: In-situ Monitoring of this compound Synthesis

| Reaction Stage/Parameter | Monitored Parameter | Spectroscopic Technique/Method | Observed Spectral Change/Trend | Interpretation/Finding |

| Synthesis Progress | Reactant (Benzaldehyde) disappearance, Product (this compound) appearance | HPLC (Chiral Column), UV Detection (254 nm) | Decrease in benzaldehyde peak, increase in this compound peak | Tracks conversion and enantiomeric excess (ee) pnas.orgresearchgate.net |

| Reaction Kinetics | Functional group changes | FT-IR Spectroscopy | Shift/disappearance of C=O (benzaldehyde), appearance of C≡N and O-H (mandelonitrile) | Real-time monitoring of reaction progress utdallas.eduresearchgate.netresearchgate.net |

| Biocatalytic Activity | Product formation rate | HPLC | Rate of appearance of this compound | Optimization of enzyme activity and reaction conditions pnas.orgrsc.org |

| Dynamic Kinetic Resolution | Conversion and ee | HPLC, GC-FID | Monitoring of ester formation and enantiomeric purity | Assessment of DKR efficiency scielo.br |

Theoretical and Computational Chemistry Studies of S Mandelonitrile

Quantum Chemical Calculations of Reaction Mechanisms and Transition States

Quantum chemical methods, particularly Density Functional Theory (DFT), are essential for investigating reaction mechanisms by calculating the energies of reactants, products, intermediates, and transition states.

DFT calculations have been employed to model the catalytic mechanism of cyanohydrin formation, often in conjunction with molecular mechanics (MM) in hybrid QM/MM approaches. Studies on hydroxynitrile lyases (HNLs) have revealed detailed reaction pathways. For instance, in R-selective HNLs from Arabidopsis thaliana (AtHNL), theoretical studies using QM/MM have elucidated two possible reaction pathways. Path A involves a sequential proton transfer from the cyanohydrin hydroxyl group, followed by C-CN bond cleavage, and subsequent protonation of the cyanide ion. The calculated free energy barriers for this path are approximately 12.1 kcal/mol for the C-CN bond cleavage and 12.2 kcal/mol for the cyanide protonation, indicating these steps contribute significantly to the rate-limiting process nih.gov. Path B, in contrast, suggests a concerted deprotonation and C-CN bond cleavage, with a higher free energy barrier of 13.2 kcal/mol nih.gov. These calculations help in understanding how the enzyme lowers the activation energy compared to the uncatalyzed reaction. DFT has also been used to model ternary complexes involving mandelonitrile (B1675950) and chiral solvating agents to understand enantiodiscrimination acs.org.

The high stereoselectivity observed in enzymatic and metal-catalyzed cyanohydrin synthesis is a key area of computational investigation. Molecular docking simulations, often coupled with QM/MM or DFT calculations, are used to model the binding of substrates, such as benzaldehyde (B42025) and cyanide precursors, within the active sites of HNLs or chiral catalysts. By comparing the binding modes and interactions of different enantiomers or transition states, computational methods can rationalize the observed stereochemical outcomes scienceopen.comnih.govscispace.com. For example, comparative docking studies of (R)- and (S)-mandelonitrile with HNLs from Hevea brasiliensis (HbHNL) and Arabidopsis thaliana (AtHNL) revealed that while the phenyl rings occupy similar positions, the cyano groups are oriented differently, explaining the opposite enantioselectivities of these enzymes scienceopen.comnih.gov. DFT calculations have also been used to analyze the interaction energies and transition states within these complexes, providing deeper insights into the origin of stereoselectivity acs.org. Beyond enzymes, computational studies also investigate chiral catalysts, such as Ti(IV)-Schiff base complexes and boron catalysts, to understand their mechanisms in asymmetric cyanohydrin synthesis diva-portal.org.

Molecular Docking and Dynamics Simulations of HNL-Substrate Interactions

Molecular docking and dynamics simulations are powerful techniques for understanding how enzymes bind and process their substrates.

Molecular docking has been extensively used to predict the binding poses of substrates like this compound and its precursors within the active sites of various hydroxynitrile lyases scienceopen.comnih.govscispace.comresearchgate.netrsc.orgnih.gov. These studies often reveal crucial interactions, such as hydrophobic interactions between the phenyl ring of mandelonitrile and aromatic residues in the HNL active site, which contribute to substrate affinity and specificity researchgate.netnih.gov. For example, structural comparisons between BmHNL and HbHNL with this compound bound have highlighted the role of hydrophobic residues at the active site entrance in interacting with the substrate's benzene (B151609) ring researchgate.netnih.gov.

Molecular dynamics (MD) simulations complement docking by providing insights into the dynamic behavior of the enzyme-substrate complex over time. Simulations, often lasting for tens of nanoseconds (e.g., 15 ns), have shown that the active site residues in HNLs can exhibit significant flexibility researchgate.netnih.gov. This flexibility is important for regulating the size of the active site cavity, allowing for the binding of a broad range of substrates and contributing to the enzyme's broad substrate specificity researchgate.netnih.gov. MD simulations have also been used to explore the catalytic conversion process, including substrate delivery and product release (e.g., HCN), and to investigate the dynamics of catalytic residues like the triad (B1167595) His-Ser-Asp rsc.org. Constant pH molecular dynamics simulations are also employed to understand how protonation state changes of residues affect enzyme activity and mechanism biorxiv.org.

Prediction of Reactivity and Stability Profiles of this compound and its Intermediates

Computational chemistry can predict the intrinsic reactivity and stability of this compound and its transient intermediates. By calculating activation energies for various reaction pathways, such as decomposition or isomerization, theoretical methods can shed light on the compound's behavior under different conditions. QM/MM studies, for instance, can model transition states for the cleavage of the C-CN bond in cyanohydrins, providing quantitative measures of their lability nih.gov. The catalytic triad within HNLs, comprising histidine, serine, and aspartate, plays a critical role by acting as a general acid/base catalyst, facilitating proton abstraction from the hydroxyl group and stabilizing the developing negative charge on the cyanide ion during cleavage nih.govnih.gov. The protonation state of key residues, such as Lys236 in HbHNL, can significantly influence the catalytic mechanism and efficiency rsc.org. While direct computational predictions of this compound's stability profile in isolation are less common in the provided literature, studies on its enzymatic cleavage implicitly address its reactivity as a substrate.

Cheminformatics Approaches for Screening New Catalysts and Reaction Conditions

Cheminformatics and computational screening methods are vital for discovering novel catalysts and optimizing reaction conditions for this compound synthesis or related transformations. High-throughput screening (HTS) approaches, often guided by computational analysis, can rapidly evaluate large libraries of potential catalysts or reaction parameters diva-portal.org. Structure-based methods, such as molecular docking, are fundamental to cheminformatics-driven catalyst screening, enabling the prediction of substrate-enzyme or substrate-catalyst interactions and affinities acs.org. These approaches can identify promising candidates for further experimental validation. Furthermore, cheminformatics plays a role in managing and retrieving vast amounts of experimental and computational data related to enzyme catalysis, aiding in the design of more efficient biocatalysts and synthetic routes mcc.edu.in.

Data Tables

Table 1: DFT Calculated Energy Barriers for Cyanohydrin Cleavage (R-HNL Model)

| Pathway | Key Step | Calculated Energy Barrier (kcal/mol) | Reference |

| Path A | C-CN Bond Cleavage | 12.1 | nih.gov |

| Path A | CN⁻ Protonation | 12.2 | nih.gov |

| Path B | Concerted Deprotonation & C-CN Cleavage | 13.2 | nih.gov |

Table 2: Molecular Interaction Studies of Mandelonitrile Complexes

| System | Interaction Type | Association Constant (M⁻¹) | Binding Free Energy (kcal/mol) | Reference |

| This compound / (R)-Mandelate-DMAPH⁺ Ion Pair | Complex Formation | 338 | -3.4 | acs.org |

| (R)-Mandelonitrile / (S)-Mandelate-DMAPH⁺ Ion Pair | Complex Formation | 139 | -2.9 | acs.org |

Table 3: Molecular Dynamics Simulation Details for Hydroxynitrile Lyases

| Enzyme | Simulation Length | Key Focus | Reference |

| Baliospermum montanum HNL (BmHNL) | 15 ns | Residue flexibility, active site cavity regulation, hydrophobic interactions | researchgate.netnih.gov |

| Hevea brasiliensis HNL (HbHNL) | Classical MM & QM/MM | Catalytic conversion, substrate delivery, HCN release, catalytic triad dynamics | rsc.org |

| HbHNL Variants | Constant pH MD | Protonation state changes and their impact on catalysis | biorxiv.org |

Table 4: Enzymatic Synthesis of (R)-Mandelonitrile

| Catalyst | Substrate(s) | Product | Enantiomeric Excess (ee) | Reference |

| Chamberlinius hualienensis HNL (ChuaHNL) | Benzaldehyde + Potassium Cyanide | (R)-Mandelonitrile | 99% | pnas.org |

| Hydroxynitrile Lyase (general S-HNL) | Benzaldehyde + Cyanide | This compound | High | qmul.ac.uk |

| Pseudomonas putida Nitrilase (immobilized) | Racemic Mandelonitrile | (R)-Mandelic Acid | 98.8% | researchgate.net |

Applications of S Mandelonitrile As a Chiral Synthon in Complex Organic Synthesis

Synthesis of Enantiopure α-Hydroxy Acids and Derivatives

Enantiopure α-hydroxy acids, such as mandelic acid, are highly valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and chiral auxiliaries. (S)-Mandelonitrile is a key precursor for accessing these compounds with high enantiomeric purity. The conversion typically involves the enzymatic hydrolysis of the nitrile group to a carboxylic acid. Hydroxynitrile lyases (HNLs) play a crucial role in the initial enantioselective synthesis of mandelonitrile (B1675950) from benzaldehyde (B42025) and a cyanide source, achieving high enantiomeric excesses (ee) rsc.orgrsc.orgunipd.ittandfonline.comthegoodscentscompany.comd-nb.infoacs.org. Subsequently, nitrilase enzymes are employed to hydrolyze the nitrile moiety of this compound, yielding (S)-mandelic acid rsc.orgrsc.orgsbq.org.brresearchgate.netjyu.finih.govresearchgate.netresearchgate.netresearchgate.netsbq.org.br.

Biocatalytic strategies, often employing immobilized enzymes or cross-linked enzyme aggregates (CLEAs), have demonstrated remarkable efficiency and selectivity. For instance, a bienzymatic cascade combining an (S)-selective oxynitrilase with a nitrilase can convert benzaldehyde and hydrogen cyanide directly into (S)-mandelic acid with over 99% enantiomeric purity researchgate.net. Chemo-enzymatic approaches, utilizing continuous-flow resolution of mandelonitrile followed by chemical hydrolysis, have also been successful in producing optically active mandelic acid enantiomers in good yields and high enantiomeric purity sbq.org.brsbq.org.br.

Table 1: Synthesis of Enantiopure α-Hydroxy Acids from this compound

| Method/Enzyme | Substrate(s) | Product(s) | Typical Yield | Enantiomeric Excess (ee) | Citation(s) |

| Hydroxynitrile Lyases (HNLs) + Cyanide Source | Benzaldehyde + CN⁻ | This compound | High | >97% | rsc.orgrsc.orgtandfonline.com |

| Nitrilase (e.g., from Pseudomonas fluorescens) | (R,S)-Mandelonitrile | (R)-Mandelic Acid | Good | ~91-98% | sbq.org.brresearchgate.netsbq.org.br |

| Nitrilase (e.g., from Pseudomonas fluorescens) | (R,S)-Mandelonitrile | (S)-Mandelic Acid | Good | ~98% | sbq.org.brsbq.org.br |

| Bienzymatic Cascade ( (S)-HNL + Nitrilase) | Benzaldehyde + HCN | (S)-Mandelic Acid | 90% | >99% | researchgate.netresearchgate.net |

| Chemo-enzymatic (Flow resolution of mandelonitrile + hydrolysis) | (R,S)-Mandelonitrile | (R)-Mandelic Acid | 70% | 94% | sbq.org.brsbq.org.br |

| Chemo-enzymatic (Flow resolution of mandelonitrile + hydrolysis) | (R,S)-Mandelonitrile | (S)-Mandelic Acid | 80% | 98% | sbq.org.brsbq.org.br |

Preparation of Chiral α-Amino Acids and Related Compounds

While the direct conversion of mandelonitrile to α-amino acids is not as extensively documented as its conversion to α-hydroxy acids, mandelonitrile and its derivatives serve as precursors for related chiral compounds, particularly β-amino alcohols rsc.orgunipd.itnih.govresearchgate.netwikipedia.org. The broader class of cyanohydrins can be transformed into these valuable chiral building blocks. Furthermore, the principles of enzymatic nitrile transformations are applicable to the synthesis of chiral α-amino acids. For example, α-aminonitriles, which can be synthesized via the Strecker reaction, are precursors to chiral α-amino acids. Enzymatic methods, such as dynamic kinetic resolution (DKR) employing enzymes like nitrile hydratase (NHase) and amidases, are capable of producing chiral α-amino acids with high enantiopurity from racemic α-aminonitriles researchgate.net. This highlights the potential of nitrile-based biocatalysis in accessing diverse chiral amino acid scaffolds.

Building Block for the Asymmetric Synthesis of β-Amino Alcohols and 1,2-Diols

This compound and its derivatives are recognized as crucial building blocks for the asymmetric synthesis of chiral β-amino alcohols rsc.orgunipd.itnih.govresearchgate.netwikipedia.orgmdpi.com. These compounds are prevalent motifs in many biologically active molecules and pharmaceuticals. For instance, a biocatalytic cascade reaction can be employed to synthesize (S)-4-methoxymandelonitrile benzoate (B1203000), which upon hydrogenation yields (S)-tembamide, a valuable β-amino alcohol derivative researchgate.netmdpi.com. The general utility of cyanohydrins in this regard is well-established, with enzymatic routes offering high stereocontrol rsc.orgunipd.itnih.gov. Beyond β-amino alcohols, related chiral synthons derived from similar chemical transformations can lead to the formation of chiral 1,2-diols nih.govrsc.org.

Table 2: Synthesis of β-Amino Alcohols from Mandelonitrile Derivatives

| Starting Material/Intermediate | Transformation | Product Example | Enantiomeric Purity | Citation(s) |

| Benzaldehyde (via this compound) | Enzymatic conversion | β-Amino Alcohols | High | rsc.orgunipd.itnih.gov |

| 4-Anisaldehyde (via (S)-4-methoxymandelonitrile benzoate) | Biocatalytic cascade + Hydrogenation | (S)-Tembamide | 98% ee | researchgate.netmdpi.com |

| Various Aldehydes (via chiral cyanohydrins) | Multi-step enzymatic/chemical transformations | Chiral β-Amino Alcohols | High | rsc.orgnih.gov |

Role in the Total Synthesis of Natural Products (e.g., Cyanogenic Glycosides Precursors)

This compound plays a significant role in the biosynthesis and chemical synthesis of naturally occurring cyanogenic glycosides, where it often functions as the aglycone moiety wikipedia.orgacs.orgwikipedia.orgresearchgate.net. These compounds are widely distributed in plants and are known for their defense mechanisms. Notable examples include prunasin, amygdalin (B1666031), and dhurrin (B190987). Prunasin is chemically the glucoside of (R)-mandelonitrile, while dhurrin is derived from (S)-4-hydroxymandelonitrile wikipedia.orgacs.orgwikipedia.orgumm.ac.id. The total synthesis of such natural products often involves the glycosylation of mandelonitrile derivatives, demonstrating the importance of this chiral synthon in natural product chemistry wikipedia.orguwi.edu.

Table 3: Natural Products Derived from or Related to Mandelonitrile

| Natural Product | Precursor/Relation to Mandelonitrile | Notes | Citation(s) |

| Dhurrin | (S)-4-Hydroxymandelonitrile | Found in Sorghum bicolor; a cyanogenic glycoside. | acs.orgumm.ac.id |

| Prunasin | (R)-Mandelonitrile | Glucoside of (R)-mandelonitrile; found in Prunus species. | wikipedia.orgwikipedia.org |

| Amygdalin | Mandelonitrile | Cyanogenic glycoside; found in bitter almonds and other Prunus spp. | wikipedia.orgacs.orgwikipedia.org |

| Sambunigrin | This compound | Diastereomer of prunasin; found in Sambucus nigra. | wikipedia.orgwikipedia.org |

Construction of Chiral Heterocyclic Compounds Utilizing this compound